![molecular formula C14H16N2O2 B2709766 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-18-5](/img/structure/B2709766.png)
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a chemical compound with the CAS Number: 86732-18-5 . It has a molecular weight of 244.29 and its IUPAC name is 2-benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 244.29 and its storage temperature is +4C .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of pyrrole derivatives is in the field of corrosion inhibition. Research demonstrates that pyrrole-2,5-dione derivatives, such as those related to the 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, show effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds act through a chemisorption process on the metal surface, significantly reducing corrosion rates. This finding opens avenues for the development of new, efficient organic corrosion inhibitors for industrial applications (Zarrouk et al., 2015).
Material Science and Electronics
In the field of materials science and electronics, derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione have been incorporated into conjugated polymers for use in polymer solar cells. These materials serve as donor or acceptor units within the polymer backbone, influencing the optical and electronic properties of the resulting materials. Such adjustments can lead to improved power conversion efficiencies in solar cells, showcasing the potential of these derivatives in renewable energy technologies (Kang et al., 2013).
Organic Synthesis and Molecular Structure
Derivatives of 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione have also been studied for their structural properties and synthesis methods. Novel synthesis routes have been developed for pyrrolidine-2,5-dione derivatives, providing insights into molecular structures and potential applications in creating pigments and other organic compounds (Lv et al., 2013). Additionally, studies on crystal structures offer detailed understanding of molecular conformations, crucial for designing compounds with specific properties (Fujii et al., 2002).
Photoluminescent Materials
Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units has revealed their potential as photoluminescent materials. These materials, featuring the diketopyrrolopyrrole (DPP) unit, exhibit strong fluorescence and are considered for applications in electronic devices due to their favorable optical and electronic properties (Beyerlein & Tieke, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
5-benzyl-2-methyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWLTIVHNDEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
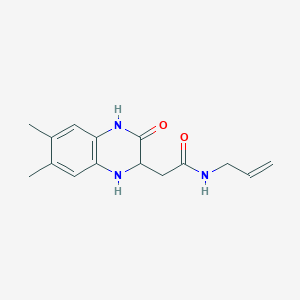

![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)
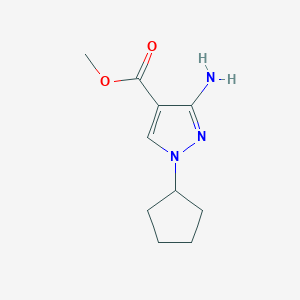

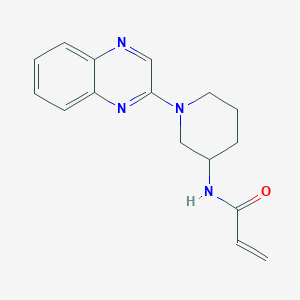

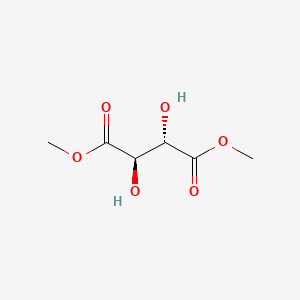
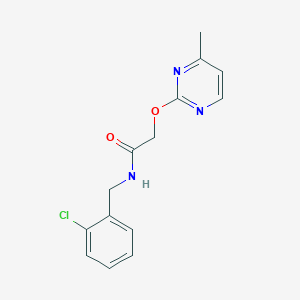
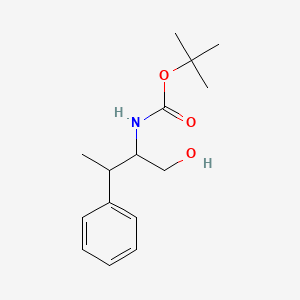
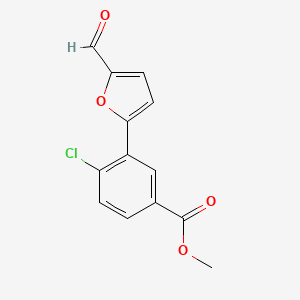

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)